![molecular formula C21H15ClN4O2S2 B2624559 N-(4-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1211883-87-2](/img/structure/B2624559.png)
N-(4-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
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Overview
Description
“N-(4-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide” is a chemical compound that is related to a class of compounds known as benzothiazoles . Benzothiazoles have been studied for their potential anti-inflammatory and analgesic activities .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the treatment of an intermediate compound with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed based on their elemental and spectral data . The compounds were evaluated for their anti-inflammatory activity and some showed significant anti-inflammatory and analgesic activities .Scientific Research Applications
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory activity are highly sought after. Research has shown that derivatives of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides (8a–e) and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides (9a–e) exhibit promising anti-inflammatory effects . Specifically:
Green Chemistry Applications
The compound’s synthesis involves water as a solvent, highlighting its compatibility with green chemistry principles . Water is economically viable, nontoxic, and environmentally friendly, making it an attractive medium for chemical reactions.
Pharmacological Evaluation
Researchers have explored the pharmacological properties of related benzothiazole derivatives. While not specific to our compound, these studies provide valuable insights into the broader class of compounds. For instance, 6-substituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives of benzothiazole were evaluated for anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[4-[2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O2S2/c22-14-7-8-16-17(10-14)30-21(24-16)26-19(28)11-15-12-29-20(23-15)25-18(27)9-6-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,23,25,27)(H,24,26,28)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEDMAANSUITCL-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide |
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